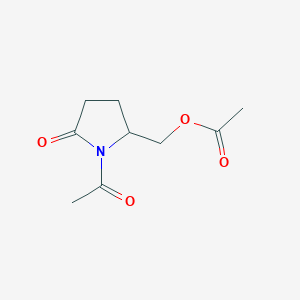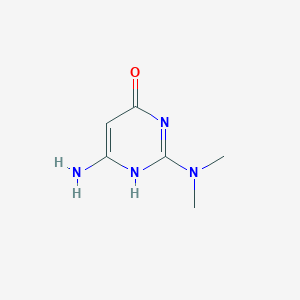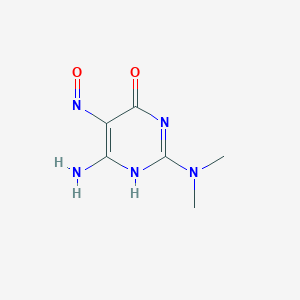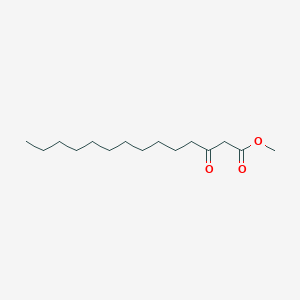![molecular formula C6H6O3 B014891 6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one CAS No. 307991-08-8](/img/structure/B14891.png)
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one, commonly known as DBO, is a cyclic organic compound that has received significant attention from the scientific community due to its unique chemical and biological properties. DBO is a versatile compound that can be synthesized using various methods and has been shown to have a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of DBO is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. DBO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
DBO has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the treatment of infectious diseases. DBO has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DBO in scientific research is its versatility. DBO can be synthesized using various methods and can be used in a wide range of applications. However, one of the main limitations of using DBO is its stability. DBO is prone to degradation under certain conditions, which can affect its potency and purity.
Direcciones Futuras
There are several future directions for the use of DBO in scientific research. One potential application is in the development of new antimicrobial agents. DBO has been shown to have potent antimicrobial properties, and further research could lead to the development of new drugs to treat infectious diseases. Another potential application is in the development of new anti-inflammatory agents. DBO has been shown to have anti-inflammatory properties, and further research could lead to the development of new drugs to treat inflammatory diseases such as arthritis and asthma.
Conclusion:
In conclusion, DBO is a versatile compound that has received significant attention from the scientific community due to its unique chemical and biological properties. It can be synthesized using various methods and has been shown to have a wide range of applications in scientific research. Further research is needed to fully understand the mechanism of action of DBO and to explore its potential applications in the development of new drugs to treat infectious and inflammatory diseases.
Métodos De Síntesis
DBO can be synthesized using several methods, including the Diels-Alder reaction and the Prins reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile, while the Prins reaction involves the reaction between an aldehyde or ketone and an alkene. Both methods have been shown to yield high-quality DBO with excellent purity.
Aplicaciones Científicas De Investigación
DBO has been extensively studied for its potential applications in scientific research. It has been shown to have potent antimicrobial properties and can be used to inhibit the growth of various bacterial and fungal strains. DBO has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Propiedades
Número CAS |
307991-08-8 |
|---|---|
Nombre del producto |
6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one |
Fórmula molecular |
C6H6O3 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
6,8-dioxabicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C6H6O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,5-6H,3H2 |
Clave InChI |
LCOGJKFAVXDKBI-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)C=CC(O1)O2 |
SMILES canónico |
C1C2C(=O)C=CC(O1)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




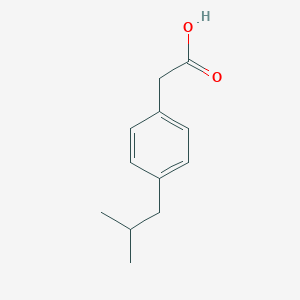


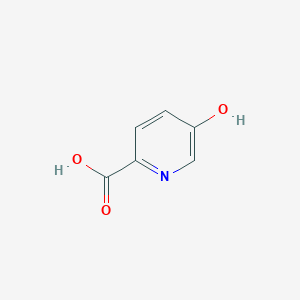


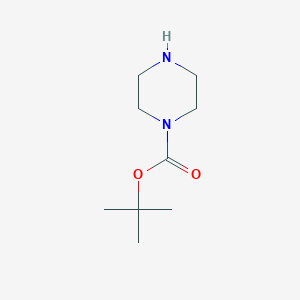
![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)
![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)
